

# Foreword: The Strategic Role of Chiral Amines in Modern Drug Development

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## Compound of Interest

Compound Name: (1*r*,2*r*,5*s*)-Neomenthyl amine

CAS No.: 51743-63-6

Cat. No.: B1599481

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In the landscape of pharmaceutical sciences, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, detrimental. Chiral amines are foundational building blocks in a vast array of active pharmaceutical ingredients (APIs).[1] Consequently, the development of robust methods for asymmetric synthesis is paramount. Chiral auxiliaries—stereogenic molecules temporarily incorporated into a synthetic route—represent a powerful and reliable strategy to control the stereochemical outcome of a reaction.[2]

This guide provides an in-depth examination of **(1*R*,2*R*,5*S*)-Neomenthyl amine**, a chiral amine derived from the abundant natural product menthol. Its rigid cyclohexane backbone and defined stereocenters make it a compelling candidate for use as a chiral auxiliary and a valuable synthon for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering a technical overview of its physical properties, synthesis, and application, grounded in established chemical principles.

## Molecular Identity and Stereochemistry

**(1R,2R,5S)-Neomenthyl amine** is a primary amine featuring a substituted cyclohexane ring. The stereochemical designators (1R, 2R, 5S) define the absolute configuration at the three chiral centers, giving the molecule a distinct and rigid spatial arrangement. This conformational rigidity is a key attribute for its function in stereoselective synthesis.

The relationship between the four main menthol isomers (Menthol, Isomenthol, Neomenthol, and Neoisomenthol) and their corresponding amines is critical. Neomenthyl amine is the stereoisomer where the amine group at C1 is cis to the isopropyl group at C2 and trans to the methyl group at C5.

Below is a summary of the key identifiers for this compound.

Identifier	Value	Source
Systematic Name	(1R,2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanamine	[3]
Common Name	(1R,2R,5S)-Neomenthyl amine	[3]
Molecular Formula	C <sub>10</sub> H <sub>21</sub> N	[3]
Molecular Weight	155.28 g/mol	[3]
CAS Number	51743-63-6 (Isomer)	[3]
InChIKey	RBMUAGDCCJDQLE-IVZWLZJFSA-N	[3]

## Physical and Chemical Properties

Direct, experimentally determined physical property data for the specific (1R,2R,5S) isomer of Neomenthyl amine is not extensively documented in publicly available literature. However, we can leverage computational estimations and compare them with the known properties of a closely related structural analog, (+)-Neomenthol, to provide a scientifically grounded perspective.

## Computed Physicochemical Properties

Computational models provide valuable estimations for molecular properties. The following data is derived from computational analysis and should be considered as such.

Property	Computed Value	Note
XLogP3	2.8	Indicates good lipophilicity, suggesting solubility in organic solvents and potential for membrane permeability.
Topological Polar Surface Area (TPSA)	26.0 Å <sup>2</sup>	The TPSA is relatively low, which is often correlated with good cell permeability.
Hydrogen Bond Donor Count	1	The primary amine (-NH <sub>2</sub> ) group can donate one hydrogen bond.
Hydrogen Bond Acceptor Count	1	The nitrogen atom can accept one hydrogen bond.

Source: All computed data sourced from PubChem CID 12597889 for a neomenthylamine isomer.[4]

## Comparative Analysis with (+)-Neomenthol

To provide context for the expected physical state and properties, a comparison with the corresponding alcohol, (+)-Neomenthol ((1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol), is instructive.

Property	(+)-Neomenthol (Experimental)	(1R,2R,5S)-Neomenthyl Amine (Anticipated)
Physical State	Colorless liquid or solid	Colorless liquid with an amine-like odor
Boiling Point	~212-214 °C at 760 mmHg	Expected to be slightly lower than Neomenthol
Density	~0.901 g/mL at 20°C	Expected to be similar to Neomenthol
Refractive Index	~1.461 at 20°C	Expected to be similar to Neomenthol

Source for (+)-Neomenthol data: PubChem CID 439263.[5]

Causality Behind Property Differences: The primary determinant of the boiling point in these molecules is hydrogen bonding. Alcohols (O-H) form stronger hydrogen bonds than primary amines (N-H) due to the higher electronegativity of oxygen compared to nitrogen. This results in a greater energy requirement to overcome intermolecular forces for the alcohol. Therefore, it is scientifically reasonable to predict that **(1R,2R,5S)-Neomenthyl amine** will have a boiling point slightly lower than that of Neomenthol. Other properties like density and refractive index are primarily influenced by molecular weight and packing, and thus are expected to be broadly similar.

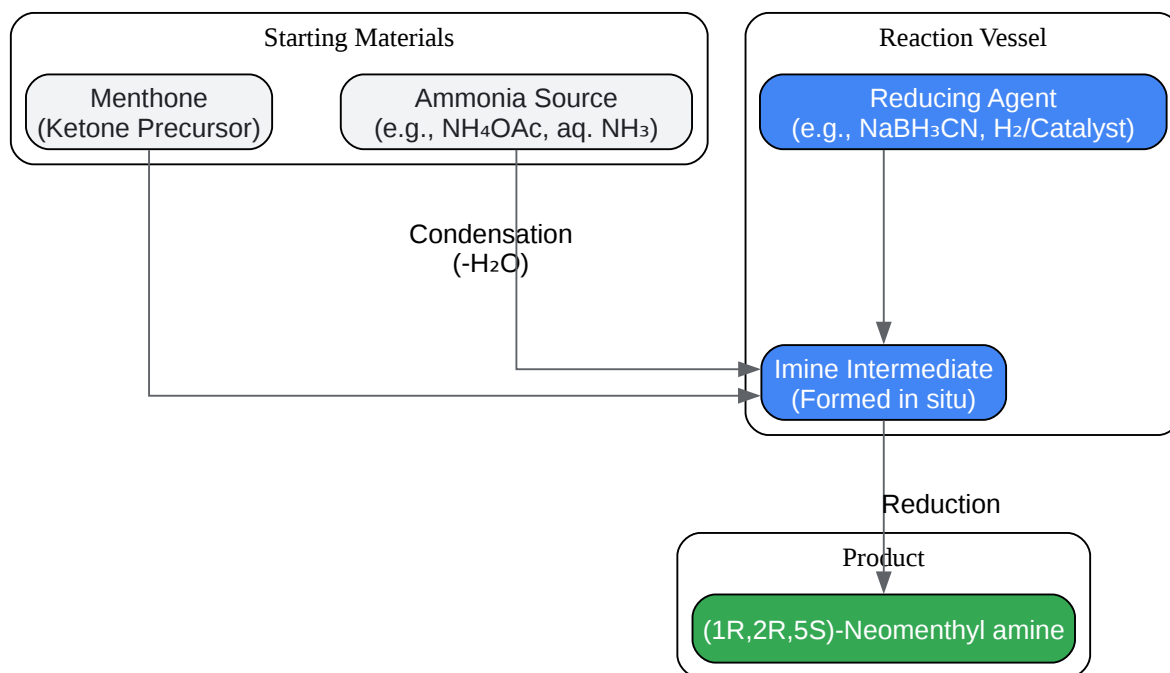
## Synthesis via Reductive Amination

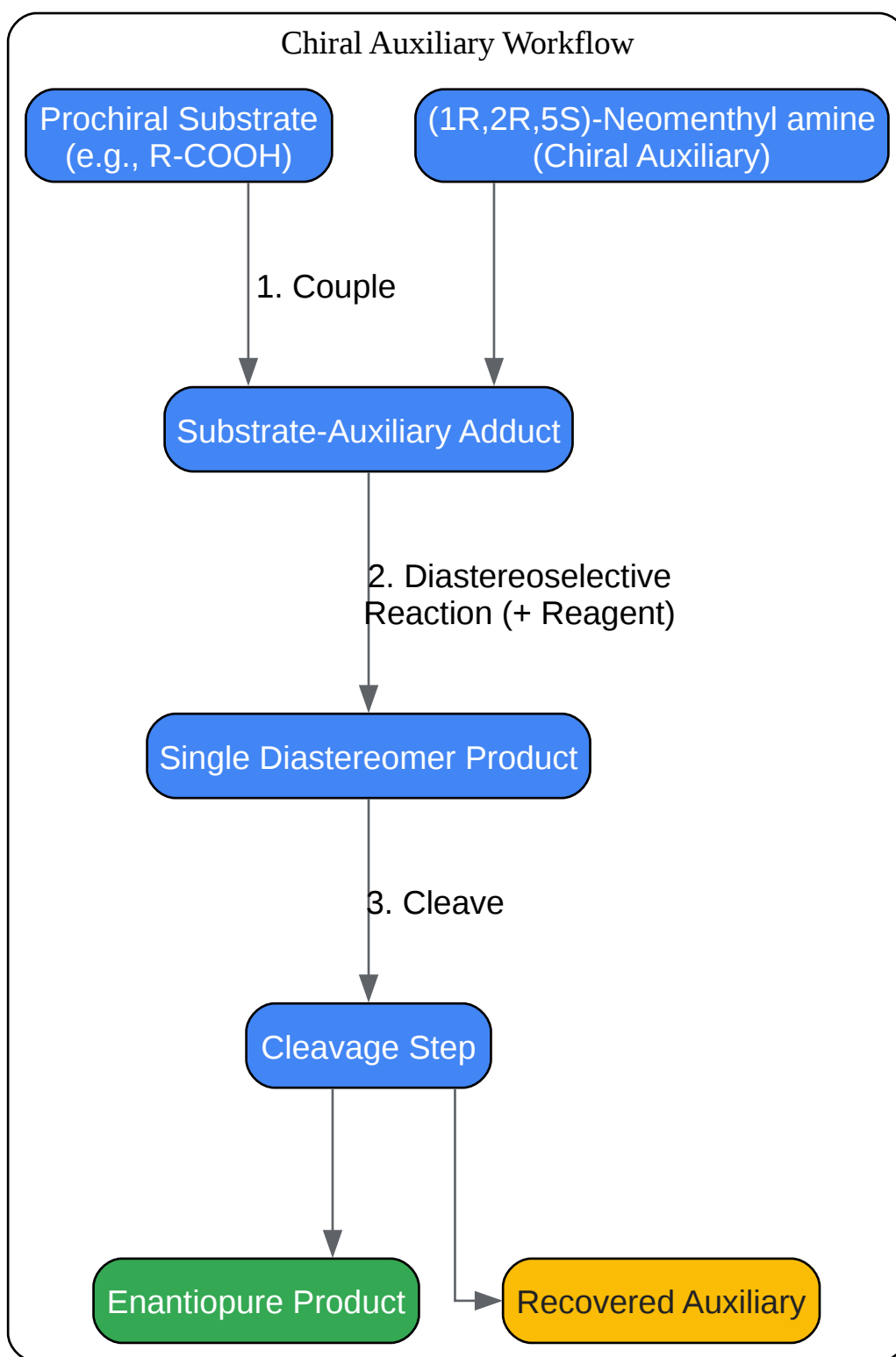
The most direct and industrially scalable method for preparing primary amines from ketones is reductive amination.[6] This one-pot reaction involves the condensation of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.[7] The precursor for **(1R,2R,5S)-Neomenthyl amine** is the corresponding ketone, Menthone.

## Synthetic Workflow

The overall transformation is illustrated below. The stereochemistry of the final product is dependent on the stereochemistry of the starting menthone and the reaction conditions, which

influence the facial selectivity of the hydride attack on the imine intermediate.





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